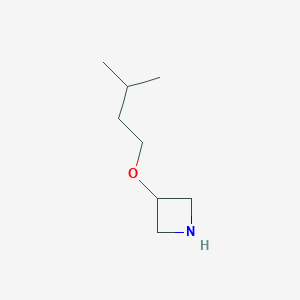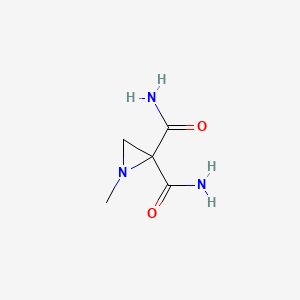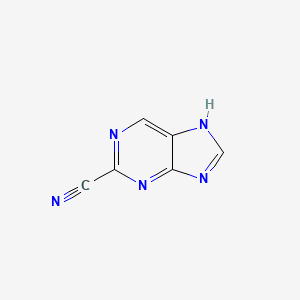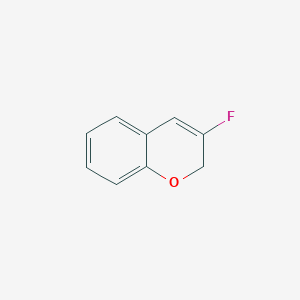![molecular formula C8H8N2 B11922922 7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)
7-Methylpyrrolo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that contains a fused pyrrole and pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrrolo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a domino ring-closure followed by a retro Diels-Alder protocol has been reported for the preparation of pyrrolo[1,2-a]pyrimidine enantiomers . This method involves the use of 2-aminonorbornene hydroxamic acids as starting materials, which undergo a series of reactions to form the desired product.
Another method involves the use of transition-metal-free strategies, where the pyrrole ring is cross-coupled with acyl(bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then treated with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylpyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Applications De Recherche Scientifique
7-Methylpyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Mécanisme D'action
The mechanism by which 7-Methylpyrrolo[1,2-a]pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, some derivatives of pyrrolo[1,2-a]pyrimidine have been shown to inhibit certain enzymes or receptors, leading to their biological effects .
Comparaison Avec Des Composés Similaires
7-Methylpyrrolo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine: This compound has a similar fused ring system but contains a pyrazine ring instead of a pyrimidine ring.
Pyrrolo[2,3-d]pyrimidine: This is another related compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8N2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
7-methylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H8N2/c1-7-5-8-9-3-2-4-10(8)6-7/h2-6H,1H3 |
Clé InChI |
VTBJXDNYMFCEFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C=CC=NC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)



